molecular formula C15H20N6OS B6028920 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B6028920
M. Wt: 332.4 g/mol
InChI Key: OXOBOJVVJJZWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as TPA023, is a compound that belongs to the class of anxiolytics. It is a selective agonist of the GABA-A receptor subtype containing α2 and α3 subunits. TPA023 is a promising candidate for developing new drugs for the treatment of anxiety, depression, and other related disorders.

Mechanism of Action

TPA023 binds selectively to the GABA-A receptor subtype containing α2 and α3 subunits, which are mainly expressed in the brain regions involved in anxiety and depression. TPA023 enhances the activity of the GABA-A receptor, which results in increased inhibitory neurotransmission, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The anxiolytic and antidepressant effects of TPA023 are mediated by its action on the GABA-A receptor. TPA023 binds selectively to the α2 and α3 subunits of the GABA-A receptor, which results in increased inhibitory neurotransmission. This leads to a reduction in anxiety-like behavior and an improvement in mood. TPA023 has also been found to have sedative effects, which are mediated by its action on the GABA-A receptor.

Advantages and Limitations for Lab Experiments

TPA023 is a promising candidate for developing new drugs for the treatment of anxiety and depression. It has been extensively studied in animal models and has shown promising results. However, there are some limitations to using TPA023 in lab experiments. TPA023 has been found to have sedative effects, which can interfere with behavioral tests. TPA023 also has a short half-life, which can make it difficult to maintain stable blood levels.

Future Directions

There are several future directions for research on TPA023. One direction is to develop new drugs based on the structure of TPA023 that have improved pharmacokinetic properties and fewer side effects. Another direction is to study the effects of TPA023 on other neurotransmitter systems, such as the serotonin and dopamine systems, which are also involved in anxiety and depression. Finally, more research is needed to understand the long-term effects of TPA023 on behavior and cognition.

Synthesis Methods

The synthesis of TPA023 involves the reaction of 2-(2-pyridyl)-1-piperazinecarboxylic acid with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then purified by column chromatography to obtain the pure TPA023.

Scientific Research Applications

TPA023 has been extensively studied for its anxiolytic and antidepressant effects. It has been shown to reduce anxiety-like behavior in animal models such as the elevated plus maze and the light/dark box test. TPA023 has also been found to have antidepressant effects in the forced swim test and the tail suspension test.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-2-14-18-19-15(23-14)17-13(22)11-20-7-9-21(10-8-20)12-5-3-4-6-16-12/h3-6H,2,7-11H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBOJVVJJZWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.